molecular formula C18H29NO B1437985 N-Butyl-4-(2-cyclohexylethoxy)aniline CAS No. 1040693-28-4

N-Butyl-4-(2-cyclohexylethoxy)aniline

Cat. No. B1437985
M. Wt: 275.4 g/mol
InChI Key: ZUKJWFCXUUWBRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-4-(2-cyclohexylethoxy)aniline, also known as N-butyl-2-cyclohexylethoxyaniline, is an organic compound belonging to the class of anilines. It is a colorless, volatile liquid with a boiling point of 193-195°C, a melting point of -65°C, and a molecular weight of 211.27 g/mol. N-Butyl-4-(2-cyclohexylethoxy)aniline is a versatile organic compound that has been used in a variety of applications, including synthesis, research, and laboratory experiments.

Scientific Research Applications

Synthesis and Structural Analysis

  • Design and Synthesis of Novel Dendrimers : Research has demonstrated the utility of 4-(n-octyloxy)aniline, a compound with structural similarity to N-Butyl-4-(2-cyclohexylethoxy)aniline, in the synthesis of G-2 melamine-based dendrimers. These dendrimers show potential for self-assembly into nano-aggregates due to their unique structural properties, indicating their applicability in nanotechnology and materials science (Morar et al., 2018).

Catalysis and Chemical Reactions

  • Palladium-Catalyzed Aroylation : A methodology involving the use of palladium(II) acetate for the ortho-C–H bond aroylation of anilines showcases the versatility of anilines in synthesizing complex organic molecules, which could be extrapolated to the utility of N-Butyl-4-(2-cyclohexylethoxy)aniline in similar reactions (Chu et al., 2019).

Environmental Applications

  • Degradation of Pollutants : Studies on the activation of persulfate by biochar derived from rice straw for the degradation of aniline, a compound structurally related to N-Butyl-4-(2-cyclohexylethoxy)aniline, suggest potential environmental applications. This process highlights the efficiency of using biochar as a catalyst for the removal of organic pollutants, which may be applicable to similar aniline derivatives (Wu et al., 2018).

properties

IUPAC Name

N-butyl-4-(2-cyclohexylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO/c1-2-3-14-19-17-9-11-18(12-10-17)20-15-13-16-7-5-4-6-8-16/h9-12,16,19H,2-8,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKJWFCXUUWBRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=C(C=C1)OCCC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Butyl-4-(2-cyclohexylethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Butyl-4-(2-cyclohexylethoxy)aniline
Reactant of Route 2
Reactant of Route 2
N-Butyl-4-(2-cyclohexylethoxy)aniline
Reactant of Route 3
Reactant of Route 3
N-Butyl-4-(2-cyclohexylethoxy)aniline
Reactant of Route 4
Reactant of Route 4
N-Butyl-4-(2-cyclohexylethoxy)aniline
Reactant of Route 5
Reactant of Route 5
N-Butyl-4-(2-cyclohexylethoxy)aniline
Reactant of Route 6
Reactant of Route 6
N-Butyl-4-(2-cyclohexylethoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.